molecular formula C17H15N3O5S2 B2374266 N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899732-84-4

N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No. B2374266
CAS RN: 899732-84-4
M. Wt: 405.44
InChI Key: PHTJKUCUEQVHFB-UHFFFAOYSA-N
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Description

N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as NBQX, is a selective antagonist of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that is widely distributed in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. NBQX has been extensively studied for its pharmacological properties and potential therapeutic applications.

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

The compound has been employed in organocatalytic reactions. For instance, an enantioselective conjugate addition of 2-naphthols to ortho-hydroxyphenyl substituted para-quinone methides (p-QMs) was achieved using a chiral phosphoric acid catalyst. This reaction demonstrated excellent chemo- and regioselectivities, leading to the formation of unsymmetrical triarylmethanes with high enantioselectivities .

Nonlinear Optical Properties

Researchers have investigated the third-order nonlinear optical (NLO) properties of this compound. Using techniques such as UV-visible spectroscopy, FT-IR, and FT-Raman, they explored its structural and optical characteristics. Understanding its NLO behavior is crucial for potential applications in photonics and optoelectronics .

Quantum Chemical Computations

Quantum chemical computations have been employed to study the NLO properties further. These calculations provide insights into the electronic structure, polarizability, and hyperpolarizability of the compound. Such information aids in designing novel materials for nonlinear optical applications .

Medicinal Chemistry

Triarylmethanes, especially those containing the 2-naphthol moiety, have biological significance. While reports on catalytic enantioselective construction of triarylmethanes bearing the 2-naphthol motif are limited, this compound’s unique structure may hold promise for drug discovery and development .

Materials Science

Unsymmetrical triarylmethanes, including enantiomerically enriched ones, serve as intriguing structural frameworks. Their applications extend to materials science, where they can contribute to novel materials with tailored properties. Researchers explore their use in polymers, sensors, and other functional materials .

Synthetic Methodologies

Efficient synthetic strategies for constructing chiral triarylmethanes are valuable. Researchers continue to explore novel approaches, including organocatalytic methods, to access these motifs. The compound’s reactivity and selectivity make it an interesting candidate for further studies in synthetic chemistry .

properties

IUPAC Name

4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c21-16(7-4-10-27(24,25)13-5-2-1-3-6-13)19-17-18-14-9-8-12(20(22)23)11-15(14)26-17/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTJKUCUEQVHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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